molecular formula C12H18N4O B1478489 5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2098078-66-9

5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B1478489
CAS No.: 2098078-66-9
M. Wt: 234.3 g/mol
InChI Key: MVCAZCOGIRUPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-aminoethyl)-2-tert-butylpyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-12(2,3)10-8-9-11(17)15(5-4-13)6-7-16(9)14-10/h6-8H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCAZCOGIRUPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C(=O)C2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core with an aminoethyl side chain and a tert-butyl group. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit various biological activities, including:

  • Kinase Inhibition : Many pyrazolo derivatives act as inhibitors of specific kinases, such as CK2 (casein kinase 2), which is implicated in cell proliferation and survival. The structural modifications in the pyrazolo[1,5-a]pyrazine scaffold can enhance selectivity and potency against these kinases .
  • Antiviral Activity : Some studies have demonstrated that pyrazolo derivatives possess antiviral properties, particularly against β-coronaviruses. This suggests potential applications in treating viral infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Observation Reference
CK2 InhibitionPotent inhibitor of CK2 with significant selectivity; structural modifications enhance binding.
Antiviral PropertiesDemonstrated activity against β-coronaviruses in vitro; potential for development as antiviral agents.
Protein BindingExhibits covalent binding to microsomal proteins; implications for hepatotoxicity and metabolism.

Case Studies

  • CK2 Inhibition Study : A study focused on the optimization of pyrazolo[1,5-a]pyrimidines identified this compound as a selective CK2 inhibitor. The compound was shown to induce significant shifts in thermal stability assays (DSF), indicating strong binding affinity to CK2α and CK2α’ isoforms. Structural analysis revealed critical interactions between the compound and the kinase's active site, emphasizing the importance of specific functional groups for activity .
  • Antiviral Activity Assessment : In vitro studies demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibited antiviral effects against various coronaviruses. The mechanism was linked to inhibition of viral replication via targeting host cell pathways mediated by CSNK2A2 (a kinase involved in cellular signaling) which is crucial during viral infections .
  • Metabolic Stability Investigation : Research into the metabolic profile of this compound revealed that it undergoes rapid metabolism in liver microsomes. The formation of glutathione conjugates was noted, raising concerns about potential hepatotoxicity in vivo. This highlights the need for careful evaluation during drug development processes .

Scientific Research Applications

Kinase Inhibition

The compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes including cell proliferation and survival. CK2 is known to be overexpressed in many cancers, making it a target for cancer therapies. Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant inhibitory activity against CK2, with IC50 values in the low nanomolar range .

CompoundTarget KinaseIC50 (nM)Reference
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneCK2α8
Derivative XCK2α'38

Antiviral Activity

Recent studies have suggested that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives may possess antiviral properties against β-coronaviruses. The mechanism involves inhibition of CK2 activity, which is crucial for viral replication. The ability to modify the compound's structure has led to improved potency and selectivity against viral targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy as a therapeutic agent. Modifications to the pyrazolo[1,5-a]pyrazine scaffold can significantly influence its biological activity.

Key Modifications

  • Amine Substituents : The introduction of various amine groups at the 2-position has been shown to enhance binding affinity to CK2.
  • Aromatic Rings : Alterations in the aromatic substituents can affect solubility and metabolic stability, critical factors for drug development.

Cancer Cell Line Studies

In vitro studies using the NCI-60 cancer cell line panel demonstrated that compounds derived from pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit antiproliferative effects across multiple cancer types. For instance, one study reported that a specific derivative showed no significant cytotoxicity while effectively inhibiting cancer cell growth at low micromolar concentrations .

Clinical Implications

The potential of these compounds as therapeutic agents is being explored in clinical trials for various cancers. Notably, compounds exhibiting high selectivity for CK2 are being tested for their effectiveness in treating malignancies associated with CK2 overexpression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.